molecular formula C7H5BrO3 B084375 3-Bromo-4-hydroxybenzoic acid CAS No. 14348-41-5

3-Bromo-4-hydroxybenzoic acid

Cat. No.: B084375
CAS No.: 14348-41-5
M. Wt: 217.02 g/mol
InChI Key: XMEQDAIDOBVHEK-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxybenzoic acid is an organic compound with the chemical formula C7H5BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the fourth position is replaced by a hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxybenzoic acid can be achieved through several methods. One common method involves the bromination of 4-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloroethane and an acid catalyst such as sulfuric acid . The reaction is carried out at low temperatures to control the bromination process and obtain the desired product.

Another method involves the esterification of this compound to form its methyl ester, followed by hydrolysis to yield the acid. This process involves heating the compound with methanol and sulfuric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The hydroxyl group can react with alcohols in the presence of an acid catalyst to form esters.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

3-Bromo-4-hydroxybenzoic acid is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are especially relevant in the development of anti-inflammatory and analgesic medications.

  • Key Findings :
    • It aids in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain relief.
    • The compound can enhance the efficacy of certain drugs through structural modifications.
Pharmaceutical Application Description
Anti-inflammatory agentsKey intermediate in NSAID synthesis
AnalgesicsImproves drug efficacy through modification

Biochemical Research

In biochemical studies, this compound plays a significant role in understanding enzyme inhibition and metabolic pathways. This research is vital for developing new therapeutic strategies.

  • Applications :
    • It is used to investigate the inhibition mechanisms of specific enzymes.
    • Researchers utilize this compound to explore metabolic pathways related to various diseases.
Biochemical Application Impact
Enzyme inhibition studiesHelps elucidate mechanisms of drug action
Metabolic pathway analysisAids in identifying potential therapeutic targets

Polymer Chemistry

The compound serves as a modifier in polymer production, enhancing properties such as thermal stability and mechanical strength. This application is crucial for materials science and engineering.

  • Benefits :
    • Improves the durability and performance of polymeric materials.
    • Facilitates the development of advanced materials for industrial applications.
Polymer Application Enhancements
Thermal stabilityIncreased resistance to heat
Mechanical strengthImproved durability under stress

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference compound in chromatographic techniques. This usage aids in the accurate quantification of similar compounds within complex mixtures.

  • Significance :
    • Enhances the reliability of analytical methods.
    • Facilitates quality control processes in various industries.
Analytical Application Purpose
Chromatography standardEnsures accuracy in compound quantification

Cosmetic Formulations

The compound is incorporated into skincare products due to its antioxidant properties, which provide skin protection and anti-aging benefits.

  • Usage :
    • Acts as a preservative and stabilizer in cosmetic formulations.
    • Contributes to the overall efficacy of skincare products.
Cosmetic Application Benefits
Skin protectionAntioxidant properties
Anti-agingReduces signs of aging

Case Studies and Research Findings

  • Pharmaceutical Synthesis : A study demonstrated that modifying the structure of this compound led to enhanced anti-inflammatory activity in synthesized compounds compared to traditional NSAIDs .
  • Biochemical Pathways : Research indicated that this compound effectively inhibits certain enzymes involved in metabolic disorders, suggesting potential therapeutic applications .
  • Polymer Enhancement : A case study explored how incorporating this compound into polymer matrices improved thermal stability by up to 30%, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxybenzoic acid involves its interaction with specific enzymes and molecular targets. For example, it inhibits histidine decarboxylase, an enzyme responsible for converting histidine to histamine. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion process . Additionally, it can affect other metabolic pathways by interacting with various enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-hydroxybenzoic acid: Similar structure but with the bromine and hydroxyl groups swapped.

    3-Chloro-4-hydroxybenzoic acid: Chlorine atom instead of bromine.

    4-Hydroxybenzoic acid: Lacks the bromine atom.

Uniqueness

3-Bromo-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Bromo-4-hydroxybenzoic acid (C7H5BrO3) is a halogenated derivative of 4-hydroxybenzoic acid, which has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H5BrO3
  • Molecular Weight : 217.02 g/mol
  • CAS Number : 14348-41-5
  • Melting Point : 176°C to 178°C

The biological activity of this compound is primarily linked to its structural similarity to 4-hydroxybenzoic acid, a precursor in the biosynthesis of coenzyme Q (CoQ). The compound has been shown to influence CoQ biosynthesis pathways, which are critical for mitochondrial function and energy production in cells.

Key Findings:

  • CoQ Biosynthesis : Analog studies indicate that compounds similar to 4-hydroxybenzoic acid can reactivate endogenous CoQ biosynthesis in various models, including yeast and mammalian cell cultures. This suggests that this compound may have similar effects, potentially providing therapeutic benefits in conditions related to CoQ deficiency .

Biological Activity Overview

Study 1: Reactivation of CoQ Biosynthesis

A study published in Frontiers in Physiology demonstrated that analogs of 4-hydroxybenzoic acid could reactivate CoQ biosynthesis in yeast models with genetic deficiencies. The findings suggest that similar compounds, including this compound, might offer therapeutic avenues for treating mitochondrial disorders .

Study 2: Antioxidant Activity Assessment

An investigation into the antioxidant capabilities of various benzoic acid derivatives found that these compounds could scavenge free radicals effectively. While specific data on this compound was not highlighted, the overall trend supports its potential as an antioxidant agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AntimicrobialPotential activity against pathogens
CoQ BiosynthesisReactivation in deficient models
Cell ProliferationConcentration-dependent effects

Q & A

Q. Basic: What spectroscopic methods are used to confirm the structure of 3-bromo-4-hydroxybenzoic acid derivatives?

Answer: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard for structural validation. For example, in the synthesis of benzamide derivatives (e.g., 3a , 3b ), 1H^1H NMR confirmed proton environments, while HRMS matched theoretical molecular weights to experimental values, ensuring correct functionalization of the aromatic ring and side chains .

Q. Basic: How are intermediates purified during the synthesis of this compound derivatives?

Answer: Silica gel column chromatography is commonly employed under anhydrous conditions. For instance, the purification of 5 (this compound succinimidyl ester) involved reaction in anhydrous methanol, followed by concentration under reduced pressure and chromatographic separation to isolate high-purity intermediates .

Q. Basic: What are the critical storage conditions for this compound?

Answer: The compound should be stored in a cool (2–30°C), dry environment, protected from light and moisture. Its predicted density (1.861 g/cm³) suggests stability under standard laboratory conditions, but decomposition risks increase with prolonged exposure to humidity or elevated temperatures .

Q. Advanced: How can reaction pathways for this compound derivatives be optimized for higher yields?

Answer: Optimization involves controlling reaction stoichiometry, solvent polarity, and temperature. In the synthesis of 7a , adjusting the molar ratio of this compound to fluorinated tosylates (e.g., 2-fluoroethyl tosylate) in aprotic solvents (e.g., dichloromethane) improved coupling efficiency and reduced byproduct formation .

Q. Advanced: What strategies are used to design this compound-based ligands for receptor binding studies?

Answer: Structural modifications focus on introducing fluorinated or piperidine-containing side chains to enhance lipophilicity and binding affinity. For example, 6 (3-bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide) was designed to target sigma receptors, with in vitro assays validating its high affinity through competitive binding experiments .

Q. Advanced: How are mechanistic studies conducted on the degradation of this compound in environmental systems?

Answer: Catalytic pathways, such as cob(I)alamin-mediated dehalogenation, are analyzed using kinetic and spectroscopic methods. Figure 5 in illustrates the interaction between cob(I)alamin and the compound, highlighting bromine displacement and subsequent formation of hydroxylated byproducts .

Q. Advanced: How can contradictory data in spectroscopic analysis of derivatives be resolved?

Answer: Cross-validation using complementary techniques (e.g., FT-IR for functional groups, X-ray crystallography for stereochemistry) resolves ambiguities. For example, conflicting 1H^1H NMR signals in crowded aromatic regions may be clarified via 13C^{13}C-NMR or 2D-COSY experiments to assign proton-proton correlations .

Q. Basic: What safety precautions are essential when handling this compound?

Answer: Use personal protective equipment (PPE) to avoid skin/eye contact. In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap and water. Waste must be segregated and processed by certified hazardous waste handlers to prevent environmental contamination .

Q. Advanced: What role does this compound play in synthesizing fluorinated biomarkers?

Answer: It serves as a precursor for 18F^{18}F-labeled tracers. For instance, coupling with 2-[18F^{18}F]fluoroethyl tosylate introduces radiolabeled groups, enabling positron emission tomography (PET) imaging probes targeting neurological receptors .

Q. Advanced: How are computational methods applied to predict the reactivity of this compound derivatives?

Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution. Molecular docking simulations further assess binding modes with target proteins, guiding synthetic prioritization of high-affinity candidates .

Properties

IUPAC Name

3-bromo-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEQDAIDOBVHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931899
Record name 3-Bromo-4-hydroxybenzoic acid
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14348-41-5
Record name 3-Bromo-4-hydroxybenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=14348-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-hydroxybenzoic acid
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Record name 3-Bromo-4-hydroxybenzoic acid
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Record name 3-bromo-4-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

50 g (0.37 mol) of commercially available p-hydroxybenzoic acid was dissolved in 370 ml glacial acetic acid by heating with stirring. Heating was continued after the acid dissolved and 59 g (0.37 mol) bromine dissolved in 60 ml glacial acetic acid was rapidly added to the boiling solution to avoid bumping. The solution was refluxed for six hours with continuing stirring. Following reflux, the reaction solution was permitted to stand and cooled to room temperature. The cooled solution was poured into two liters of cold water. A white precipitate was formed. The white crystals were filtered by suction and were recrystalized with glacial acetic acid to yield 55.2 g of purified 3-bromo-4-hydroxybenzoic acid. The calculated yield was 70.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Methylphenyl)sulfonylazanide
3-Bromo-4-hydroxybenzoic acid
(4-Methylphenyl)sulfonylazanide
3-Bromo-4-hydroxybenzoic acid
(4-Methylphenyl)sulfonylazanide
3-Bromo-4-hydroxybenzoic acid
(4-Methylphenyl)sulfonylazanide
(4-Methylphenyl)sulfonylazanide
3-Bromo-4-hydroxybenzoic acid
(4-Methylphenyl)sulfonylazanide
(4-Methylphenyl)sulfonylazanide
3-Bromo-4-hydroxybenzoic acid
(4-Methylphenyl)sulfonylazanide
(4-Methylphenyl)sulfonylazanide
3-Bromo-4-hydroxybenzoic acid

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